molecular formula C23H25ClN4O2 B2939145 N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251575-42-4

N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2939145
CAS No.: 1251575-42-4
M. Wt: 424.93
InChI Key: UBOYNWYXKICIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A 3-chloro-2-methylphenyl group linked to the acetamide nitrogen.
  • A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole heterocycle.
  • The oxadiazole is further substituted with an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-5-3-6-18(13-15)22-26-23(30-27-22)17-9-11-28(12-10-17)14-21(29)25-20-8-4-7-19(24)16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOYNWYXKICIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates various functional groups, including a chloro group, a methyl group, and an oxadiazole moiety. These structural features contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN4OSC_{25}H_{23}ClN_{4}OS, with a molecular weight of 495.05 g/mol. The presence of the oxadiazole ring is significant due to its established bioisosteric properties, which enhance the compound's pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (prostate)0.67
HCT-116 (colon)0.80
ACHN (renal)0.87

In addition to these findings, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer types. The results indicate that such compounds can inhibit key signaling pathways involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. For example:

  • Inhibition of EGFR : Some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis.
Compound IC50 (µM)
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide0.24

This compound also demonstrated inhibition of other pathways like Src and IL-6 signaling at concentrations as low as 105M10^{-5}M .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structure Features Unique Properties
N-(3-Chloro-4-methylphenyl)acetamideChloro and methyl groupsKnown for antimicrobial activity
1,2,4-Triazole derivativesVarious substitutions on triazole ringDiverse biological activities including antifungal properties
Thiazole-based compoundsIncorporates sulfur in heterocyclic ringsOften exhibit anti-inflammatory effects

These comparisons highlight how the unique combination of functional groups in this compound may contribute to its distinct biological activity profile.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of similar oxadiazole-containing compounds:

  • Study on Anticancer Efficacy : A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.27 µM to 0.42 µM against various cancer cell lines .
  • Mechanistic Studies : Molecular docking studies indicated strong binding affinities for key enzymes involved in cancer metabolism and progression .

Comparison with Similar Compounds

Structural Analog 1: N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

  • Key Differences :
    • Acetamide substituent: 5-chloro-2-methylphenyl vs. 3-chloro-2-methylphenyl in the target compound.
    • Oxadiazole substituent: 4-methoxyphenyl (electron-donating) vs. m-tolyl (electron-neutral).
  • Physicochemical Properties :
    • Molecular weight: 440.93 (vs. target compound’s estimated ~440–450 range).
    • logP: 5.221 , indicating high lipophilicity due to the chloro and methyl groups .
  • Implications :
    • The 4-methoxy group may enhance solubility compared to m-tolyl but reduce membrane permeability.
    • Positional isomerism (5-chloro vs. 3-chloro) could alter steric interactions in binding pockets.

Structural Analog 2: N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

  • Key Differences :
    • Acetamide substituent: 5-chloro-2-methoxyphenyl (polar methoxy group) vs. 3-chloro-2-methylphenyl .
    • Oxadiazole substituent: p-tolyl (para-methylphenyl) vs. m-tolyl .
  • Physicochemical Properties :
    • Molecular weight: 440.9 (identical to Analog 1 due to similar substituent masses) .
    • logP: Likely lower than the target compound due to the methoxy group’s polarity.
  • Implications: The para-methyl on the oxadiazole may lead to distinct π-stacking interactions compared to meta-substitution.

Structural Analog 3: 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

  • 3-chloro-2-methylphenyl. Oxadiazole substituent: 3-fluorophenyl (electron-withdrawing) vs. m-tolyl.
  • Physicochemical Properties :
    • Molecular weight: 410.4 , lower due to fluorine’s smaller atomic mass and absence of chlorine .
    • logP: Expected to be lower than the target compound (fluorine reduces lipophilicity).
  • Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of precursors like acylhydrazides or amidoximes under reflux with catalysts such as pyridine and zeolite-Y (e.g., 150°C, 5 hours) .
  • Step 2 : Coupling the oxadiazole-piperidine intermediate with the chloroacetamide moiety using nucleophilic substitution. Reaction conditions often include triethylamine as a base and polar aprotic solvents .
  • Step 3 : Purification via recrystallization (ethanol or pet-ether) or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H-NMR : Identifies proton environments (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1640–1680 cm⁻¹ for acetamide, C=N at ~1600 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (EIMS) : Validates molecular weight (e.g., molecular ion peaks matching calculated mass) .

Q. What are the key steps in the purification process post-synthesis?

  • Methodological Answer :

  • Distillation : Removal of volatile solvents (e.g., pyridine) under reduced pressure .
  • Recrystallization : Ethanol or ethanol/HCl mixtures are used to isolate crystalline products .
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane for complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :

  • Catalyst Screening : Zeolite-Y or pyridine enhances cyclization efficiency by stabilizing intermediates .
  • Temperature Control : Reflux at 150°C ensures complete cyclization but avoids decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during coupling reactions .
  • Kinetic Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions .
  • Isotopic Labeling : Deuterated analogs clarify ambiguous proton environments (e.g., exchangeable NH protons) .
  • X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement (R-factor < 0.05) .

Q. How does the piperidine-oxadiazole moiety influence the compound's bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Piperidine : Enhances solubility and membrane permeability via its basic nitrogen .
  • Oxadiazole : Acts as a bioisostere for ester or amide groups, improving metabolic stability .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like bacterial enzymes (e.g., Gram-negative E. coli dihydrofolate reductase) .

Q. How can computational methods predict the biological activity of this acetamide derivative?

  • Methodological Answer :

  • PASS Algorithm : Predicts antimicrobial or antiproliferative activity based on structural descriptors (e.g., Pa > 0.7 indicates high probability) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., LogP < 5 ensures oral bioavailability) .
  • MD Simulations : GROMACS evaluates stability of ligand-target complexes over 100 ns trajectories .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

  • Methodological Answer :

  • MTT Assay : Measures IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) .
  • Colony Formation Assay : Assesses long-term cytotoxic effects .
  • Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.